molecular formula C4H7NO4 B1602288 2-amino(313C)butanedioic acid CAS No. 202326-56-5

2-amino(313C)butanedioic acid

Cat. No.: B1602288
CAS No.: 202326-56-5
M. Wt: 134.1 g/mol
InChI Key: CKLJMWTZIZZHCS-OUBTZVSYSA-N
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Description

2-amino(313C)butanedioic acid is a stable isotope-labeled compound of DL-Aspartic acid, where the carbon-13 isotope is incorporated at the third carbon position. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .

Scientific Research Applications

2-amino(313C)butanedioic acid is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:

Mechanism of Action

Target of Action

DL-Aspartic acid-3-13C is a stable isotope-labeled form of DL-Aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins. It interacts with various enzymes and transporters in the body, contributing to numerous biochemical reactions.

Mode of Action

DL-Aspartic acid-3-13C, being a labeled form of DL-Aspartic acid, behaves similarly to its unlabeled counterpart. It participates in the same biochemical reactions and interacts with the same targets. The presence of the 13C label allows for the tracking of the compound’s metabolic fate in the body .

Biochemical Pathways

DL-Aspartic acid-3-13C is involved in several biochemical pathways. It is a key player in the citric acid cycle (also known as the Krebs cycle), which is central to energy production in cells. It also participates in the urea cycle, which helps detoxify ammonia in the body .

Pharmacokinetics

The pharmacokinetics of DL-Aspartic acid-3-13C are expected to be similar to those of the unlabeled compound. As an amino acid, it is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins or metabolized further. The 13C label allows for the detailed study of these processes .

Result of Action

The action of DL-Aspartic acid-3-13C results in its incorporation into proteins and participation in various metabolic processes. This can influence the function of cells and tissues in which it is present. The 13C label allows for the tracing of these effects .

Action Environment

The action of DL-Aspartic acid-3-13C can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence the stability of the compound .

Biochemical Analysis

Biochemical Properties

DL-Aspartic acid-3-13C is involved in several biochemical reactions. It participates in the urea cycle and gluconeogenesis, where it acts as a metabolite . It also plays a role in the malate-aspartate shuttle, which is essential for transferring reducing equivalents across the mitochondrial membrane . The compound interacts with enzymes such as aspartate aminotransferase, which catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate . These interactions are crucial for maintaining cellular energy balance and nitrogen metabolism.

Cellular Effects

DL-Aspartic acid-3-13C influences various cellular processes. It affects cell signaling pathways, particularly those involving neurotransmitters and hormones . For instance, D-aspartic acid, a component of DL-Aspartic acid-3-13C, binds to N-methyl-D-aspartate receptors in the brain, influencing neuroplasticity and brain activity . It also regulates the release of hormones such as prolactin, oxytocin, melatonin, and testosterone . These effects are significant for cellular metabolism, gene expression, and overall cell function.

Molecular Mechanism

The molecular mechanism of DL-Aspartic acid-3-13C involves its interaction with various biomolecules. It binds to specific receptors and enzymes, influencing their activity. For example, D-aspartic acid enhances the biosynthesis of sex steroid hormones by acting on the hypothalamus-pituitary-testis axis . It also affects the mitochondrial and endoplasmic reticulum functions in cells, reducing oxidative stress and promoting cellular proliferation . These interactions highlight the compound’s role in regulating cellular and molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Aspartic acid-3-13C can change over time. The compound is stable under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that DL-Aspartic acid-3-13C can influence cellular functions, such as reducing oxidative stress and enhancing mitochondrial activity . These temporal effects are essential for understanding the compound’s stability and long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of DL-Aspartic acid-3-13C vary with different dosages in animal models. Studies have shown that low to moderate doses can enhance hormone production and improve reproductive functions . High doses may lead to adverse effects, such as increased oxidative stress and potential toxicity . These findings are crucial for determining the safe and effective dosage ranges for research and potential therapeutic applications.

Metabolic Pathways

DL-Aspartic acid-3-13C is involved in several metabolic pathways. It participates in the synthesis of essential amino acids such as lysine, threonine, methionine, and isoleucine . It also plays a role in the malate-aspartate shuttle, which is vital for cellular respiration and energy production . The compound’s involvement in these pathways highlights its importance in maintaining metabolic balance and supporting cellular functions.

Transport and Distribution

Within cells and tissues, DL-Aspartic acid-3-13C is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of DL-Aspartic acid-3-13C is crucial for its role in various cellular processes, including neurotransmission and hormone regulation.

Subcellular Localization

DL-Aspartic acid-3-13C is localized in specific subcellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is essential for its activity, as it interacts with enzymes and receptors within these organelles. The compound’s targeting signals and post-translational modifications direct it to these compartments, where it can influence cellular functions and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(313C)butanedioic acid typically involves the incorporation of the carbon-13 isotope into the aspartic acid molecule. One common method is the use of labeled precursors in the synthesis process. For example, starting with a carbon-13 labeled precursor, such as 13C-labeled formaldehyde, and reacting it with other reagents to form the desired labeled aspartic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized equipment and conditions to ensure the incorporation of the carbon-13 isotope at the desired position .

Chemical Reactions Analysis

Types of Reactions

2-amino(313C)butanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxaloacetic acid, while reduction can produce aspartic alcohol .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-amino(313C)butanedioic acid is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling allows for targeted studies of certain metabolic pathways and reactions that involve this position, providing insights that other labeled compounds may not offer .

Properties

IUPAC Name

2-amino(313C)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583940
Record name (3-~13~C)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202326-56-5
Record name Aspartic-3-13C acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202326-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-~13~C)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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